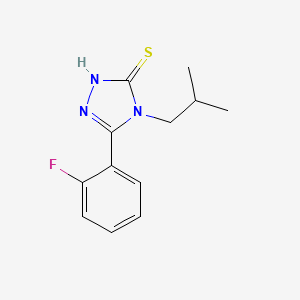![molecular formula C25H19F2NO3 B2928325 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one CAS No. 866350-36-9](/img/structure/B2928325.png)
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with different reagents, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Fluorescent Probes in Biochemistry and Medicine
Quinoline derivatives are recognized for their efficiency as fluorophores, extensively utilized in biochemistry and medicine to study various biological systems. A specific focus is on DNA fluorophores based on fused aromatic systems, which are of interest due to their sensitivity and selectivity. This research indicates the potential of quinoline derivatives, similar in structure to the compound , as valuable tools in fluorescence-based applications, including imaging and molecular diagnostics (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antiviral Agents
Certain quinoline and quinazoline derivatives have been synthesized and evaluated for their antimicrobial and antiviral properties. Studies have found these compounds to exhibit activity against a variety of microbial and viral pathogens, indicating their potential as leads for the development of new antimicrobial and antiviral drugs. This is particularly relevant in the search for treatments against resistant strains of bacteria and emerging viral diseases (Refaat, Moneer, & Khalil, 2004).
Anticancer Research
Research into quinoline and quinazoline derivatives has also extended into anticancer applications. These compounds have been tested for their efficacy in inhibiting the growth of various cancer cell lines, including human neuroblastoma and colon carcinoma cells. Some derivatives have shown significant cytotoxicity, suggesting their potential role as chemotherapeutic agents. This area of research is crucial for developing new cancer treatments with higher efficacy and lower side effects (Reddy et al., 2015).
Viscosity-Sensitive Fluorescent Probes
The development of viscosity-sensitive fluorescent probes using benzo[g]quinoxaline derivatives highlights another scientific application. These probes are designed to respond to changes in viscosity, making them useful in studying the physicochemical properties of various biological and synthetic systems. The sensitivity of these probes to viscosity changes underscores the versatility of quinoline derivatives in analytical and diagnostic applications (Wang et al., 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes understanding the precautions that need to be taken while handling and storing the compound.
将来の方向性
Future directions could involve potential applications of the compound, areas where further research is needed, and possible modifications that could enhance its properties or reduce its side effects.
Please consult a professional chemist or a trusted source for specific information about this compound. Always follow safety guidelines when handling chemicals.
特性
IUPAC Name |
6-ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO3/c1-2-31-20-10-11-23-21(13-20)25(30)22(24(29)17-6-8-18(26)9-7-17)15-28(23)14-16-4-3-5-19(27)12-16/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFPCCNZBLMROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-1-phenacylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2928243.png)
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2928245.png)
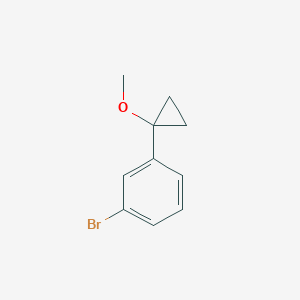
![Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B2928247.png)
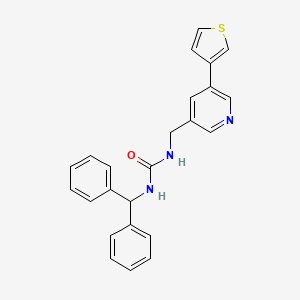
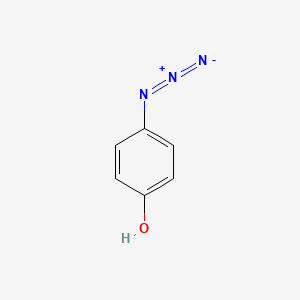
![N-(Cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide](/img/structure/B2928252.png)
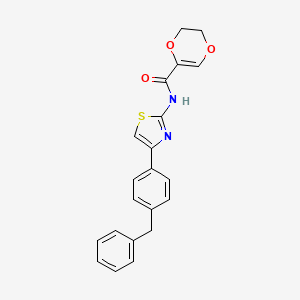
![(E)-1-(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2928258.png)
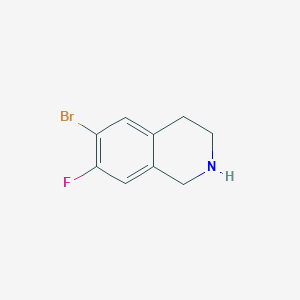
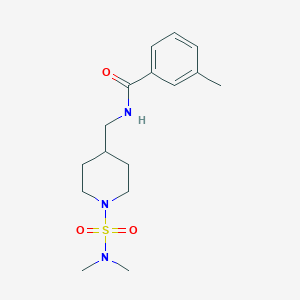
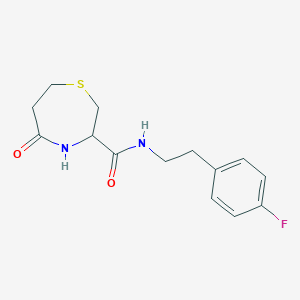
![N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2928263.png)
